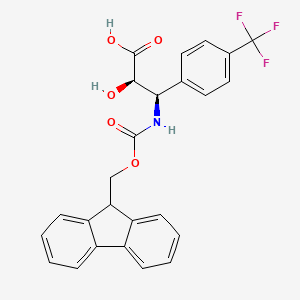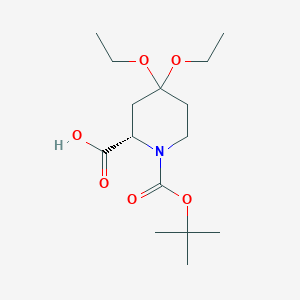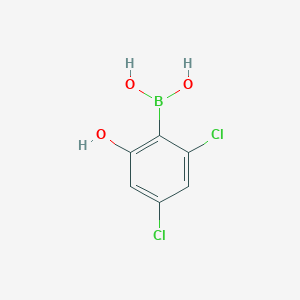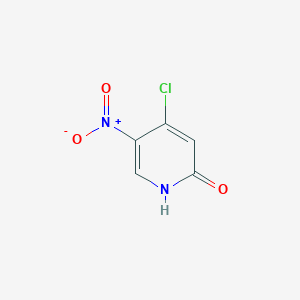
N-(Cyclohexylmethyl)-4-(heptyloxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyclohexylmethyl)-4-(heptyloxy)aniline is an organic compound that belongs to the class of aniline derivatives It features a cyclohexylmethyl group attached to the nitrogen atom and a heptyloxy group attached to the para position of the aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 4-heptyloxyaniline, is prepared by reacting 4-nitroaniline with heptyl bromide in the presence of a base such as potassium carbonate.
Reductive Amination: The 4-heptyloxyaniline is then subjected to reductive amination with cyclohexylmethylamine. This reaction is usually carried out in the presence of a reducing agent like sodium triacetoxyborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Cyclohexylmethyl)-4-(heptyloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Applications De Recherche Scientifique
N-(Cyclohexylmethyl)-4-(heptyloxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylmethyl group and the heptyloxy group contribute to its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Cyclohexylmethyl)-4-methoxyaniline: Similar structure but with a methoxy group instead of a heptyloxy group.
N-(Cyclohexylmethyl)-4-ethoxyaniline: Similar structure but with an ethoxy group instead of a heptyloxy group.
Uniqueness
N-(Cyclohexylmethyl)-4-(heptyloxy)aniline is unique due to the presence of the long heptyloxy chain, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature distinguishes it from other aniline derivatives and can lead to different chemical and biological properties.
Propriétés
IUPAC Name |
N-(cyclohexylmethyl)-4-heptoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO/c1-2-3-4-5-9-16-22-20-14-12-19(13-15-20)21-17-18-10-7-6-8-11-18/h12-15,18,21H,2-11,16-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFZNEDLGVXRHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)NCC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


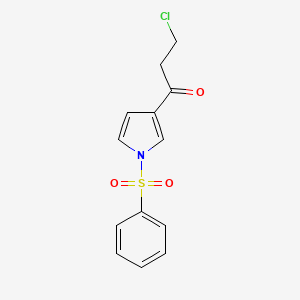
![ethyl (2S)-2-({[4-(bromomethyl)phenyl]sulfonyl}amino)-4-methylpentanoate](/img/structure/B1389274.png)
